![molecular formula C15H8N3NaO B580049 Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine CAS No. 1421610-21-0](/img/structure/B580049.png)

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

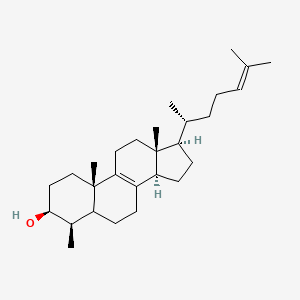

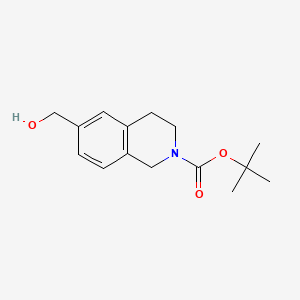

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is also known as "11H-Indeno[1,2-b]quinoxalin-11-one oxime sodium salt" . It is a potent and selective JNK3 inhibitor . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .

Synthesis Analysis

The synthesis of indeno[1,2-b]quinoxalines involves the reactions of indeno[1,2-b]quinoxalinone as a key construction block . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures . A variety of chemical reactions are used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is characterized by a nitrogen-containing indeno[1,2-b]quinoxaline ring . This ring is a privileged structurally fused active system and has notable applications in various fields of chemistry .Chemical Reactions Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It is involved in a wide range of chemical reactions to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Physical And Chemical Properties Analysis

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is a white to off-white solid . It is soluble in DMSO . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disorders: JNK Inhibition

- Potential : IQ1S may prevent early neurodegenerative disorders and could be explored for AD treatment .

Organic Synthesis: Spiro-Indeno[1,2-b]quinoxalines

- IQ1S Role : Researchers have used IQ1S to construct spiro-heterocyclic frameworks via multicomponent reactions. These spiro-indenoquinoxalines exhibit interesting biological activities and hold promise for drug development .

Pharmaceutical Applications

- Examples : IQ1S derivatives show promise against solid tumors, Gram-positive bacteria, and as dual Akt1/Akt2 inhibitors .

Novel Spiro-β-Lactam Systems

- Significance : These systems offer structural rigidity and complexity, making them attractive for drug design .

Synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one Oxime Analogues

- Selectivity : Some compounds exhibit sub-micromolar JNK binding affinity, particularly for JNK1/JNK3 .

General Applications

Wirkmechanismus

Target of Action

The primary target of IQ1S is the c-Jun N-terminal kinase (JNK) . JNK is a key player in many physiological and pathological processes, including inflammatory diseases .

Mode of Action

IQ1S acts as a high-affinity inhibitor of JNK . It inhibits JNK phosphorylation and NFkB /AP-1 transcriptional activity in human monocytic cells at low mM concentrations . It also inhibits CD4+ T-cell immune response in a murine delayed-type hypersensitivity (DTH) model .

Biochemical Pathways

IQ1S affects the JNK signaling pathway . By inhibiting JNK, it suppresses the development of neurodegenerative processes in the cerebral cortex of OXYS rats .

Result of Action

Treatment with IQ1S leads to the suppression of neurodegenerative processes in the cerebral cortex of OXYS rats . This results in an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index .

Action Environment

The action of IQ1S is influenced by the biological environment in which it is administered. For instance, its efficacy in suppressing neurodegenerative processes was demonstrated in OXYS rats at an early stage of development of Alzheimer’s disease .

Safety and Hazards

Zukünftige Richtungen

The nitrogen-containing indeno[1,2-b]quinoxaline ring has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Therefore, the future directions of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” could involve further exploration of its potential pharmaceutical applications.

Eigenschaften

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)